molecular formula C19H22FN5O2 B2382372 N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide CAS No. 922099-06-7

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide

Cat. No.: B2382372
CAS No.: 922099-06-7
M. Wt: 371.416
InChI Key: XZGPBFLCNVIDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core, a scaffold commonly associated with kinase inhibition due to its structural mimicry of ATP’s purine ring. Key modifications include:

  • Pivalamide (2,2-dimethylpropanamide): Attached via an ethyl linker at the 1-position, this bulky substituent may influence solubility and pharmacokinetic properties.

The compound’s design aligns with strategies for optimizing kinase inhibitors, where fluorine substitution and steric shielding (via pivalamide) are employed to balance potency, selectivity, and drug-like properties. Structural characterization of such compounds typically employs X-ray crystallography (e.g., SHELX ) and visualization tools like ORTEP-3 .

Properties

IUPAC Name

N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-19(2,3)18(27)21-7-8-25-16-15(10-23-25)17(26)24(12-22-16)11-13-5-4-6-14(20)9-13/h4-6,9-10,12H,7-8,11H2,1-3H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGPBFLCNVIDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of this compound is the Neuronal Nitric Oxide Synthase (nNOS) . nNOS is an enzyme that catalyzes the production of nitric oxide (NO), a critical cellular signaling molecule involved in many physiological and pathological processes.

Mode of Action

The compound interacts with its target, nNOS, by binding to the heme domain of the enzyme. This interaction likely alters the enzyme’s activity, leading to changes in the production of NO.

Biological Activity

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide is a complex compound that belongs to the pyrazolo-pyrimidine class of molecules. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition.

The molecular formula of this compound is C22H18FN5O4C_{22}H_{18}FN_{5}O_{4}, with a molecular weight of 435.4 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC22H18FN5O4C_{22}H_{18}FN_{5}O_{4}
Molecular Weight435.4 g/mol
StructureStructure

Antitumor Activity

Research has indicated that compounds containing the pyrazolo[3,4-d]pyrimidine core exhibit significant antitumor properties. For instance, studies have shown that derivatives of this core can inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In particular, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HeLa and HCT116 .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, it may inhibit specific kinases by competing with ATP for binding sites. This mechanism is particularly relevant in the context of cancer treatment, where kinase inhibitors are valuable therapeutic agents .

Study 1: Inhibition of Aldehyde Dehydrogenase

A study focused on related pyrazolo[3,4-d]pyrimidine compounds demonstrated their ability to inhibit Aldehyde Dehydrogenase (ALDH) isoforms, which are implicated in chemotherapy resistance in ovarian cancer. The inhibition of ALDH activity was linked to enhanced sensitivity to chemotherapeutic agents .

Study 2: Antifibrotic Activity

Another investigation explored the antifibrotic properties of pyrimidine derivatives. Compounds similar to this compound showed promising results in reducing collagen synthesis in vitro, indicating potential applications in treating fibrotic diseases .

Scientific Research Applications

Anticancer Activity

N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide has shown promise as an anticancer agent. Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class can inhibit key kinases involved in cancer cell proliferation:

  • Mechanism of Action : Inhibition of polo-like kinase 1 (Plk1), which is critical for mitotic progression in cancer cells.

Case Study : A study demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives effectively inhibited Plk1 with IC50 values in the low nanomolar range, supporting their development as potential cancer therapeutics.

Enzyme Inhibition

The compound may also act as an inhibitor of phosphodiesterases (PDEs), which are involved in various signaling pathways:

  • Biological Activity : Related compounds have demonstrated moderate inhibitory activity against PDE9A, leading to increased levels of cyclic nucleotides that influence cellular processes.

Case Study : Research focused on synthesizing derivatives with improved potency against PDEs showed enhanced selectivity and reduced cytotoxicity in certain modifications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound:

  • Substituent Effects : Modifications on the benzyl group can significantly enhance binding affinity and selectivity towards specific targets.
  • Fluorine Substitution : The inclusion of fluorine atoms is often associated with improved metabolic stability and lipophilicity.

Comparison with Similar Compounds

Research Findings and Trends

Fluorine vs. Methyl Substitution : Fluorine improves target affinity and metabolic stability over methyl in kinase inhibitors, as seen in the target compound vs. Compound A .

Bulky Substituents : Pivalamide in the target compound balances steric shielding and solubility, whereas chromen-2-yl in Compound B increases potency at the cost of bioavailability .

Core Flexibility: Pyrazolopyrimidine derivatives (target compound) exhibit broader kinase selectivity compared to pyrimido-pyrimidinones (Compound C), which may favor specific isoforms .

Q & A

Basic: What are the standard synthetic routes for N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide?

The synthesis typically involves cyclization of pyrazole and pyrimidine precursors. Key steps include:

  • Condensation reactions under reflux with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
  • Microwave-assisted synthesis to accelerate reaction rates and improve yields (e.g., 80–90% purity under 100–120°C for 30–60 minutes) .
  • Catalysts : Use of triethylamine or palladium-based catalysts for coupling reactions .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures .

Advanced: How to resolve contradictions in reported synthetic yields for pyrazolo[3,4-d]pyrimidine derivatives?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) favor cyclization but may reduce solubility of intermediates .
  • Temperature control : Excessive heat (>120°C) can degrade sensitive fluorobenzyl groups .
  • Catalyst loading : Overuse of palladium catalysts may introduce impurities, lowering yields .
    Methodological solution : Optimize via Design of Experiments (DoE) to map interactions between variables (e.g., solvent, temperature, catalyst ratio) .

Basic: What analytical techniques confirm the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., 3-fluorobenzyl protons at δ 7.2–7.4 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ expected at ~440–450 m/z) .
  • HPLC : Purity >95% with C18 columns and acetonitrile/water gradients .

Advanced: How to address discrepancies in biological activity data across similar pyrazolo[3,4-d]pyrimidines?

Contradictions may stem from:

  • Target selectivity : Minor structural variations (e.g., 3-fluorobenzyl vs. 4-chlorophenyl) alter binding to kinases or receptors .
  • Assay conditions : Varying pH or ATP concentrations in kinase assays can skew IC50 values .
    Resolution : Perform parallel assays using standardized protocols (e.g., Eurofins Panlabs kinase panel) and validate via X-ray crystallography of target-ligand complexes .

Basic: What is the hypothesized mechanism of action for this compound?

The pyrazolo[3,4-d]pyrimidine core mimics purine structures, enabling competitive inhibition of:

  • Kinases : ATP-binding sites (e.g., EGFR, VEGFR) via hydrogen bonding with hinge regions .
  • Enzymes : Dihydrofolate reductase (DHFR) through hydrophobic interactions with the fluorobenzyl group .

Advanced: How to optimize reaction conditions for scale-up without compromising purity?

  • Solvent screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity .
  • Flow chemistry : Continuous flow systems improve heat transfer and reduce side reactions during cyclization .
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Basic: How to assess stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–9 buffers, UV light, and oxidative agents (H2O2). Monitor degradation via LC-MS .
  • Plasma stability : Incubate with human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS .

Advanced: What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase domains (e.g., PDB ID 1M17) .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability in solvated environments .
  • QSAR models : Train on pyrazolo[3,4-d]pyrimidine datasets to correlate substituents (e.g., fluorobenzyl) with IC50 .

Basic: How to design structure-activity relationship (SAR) studies for derivatives?

  • Core modifications : Replace pivalamide with acetamide or sulfonamide to test steric effects .
  • Substituent variation : Compare 3-fluorobenzyl with 4-fluorophenyl or methyl groups using in vitro kinase assays .

Advanced: What strategies mitigate off-target effects in cellular assays?

  • Proteome-wide profiling : Use KINOMEscan to evaluate selectivity across 468 kinases .
  • CRISPR knockout : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.